3-(4-methoxyphenyl)-1H-indazole
Overview
Description
Synthesis Analysis
A related compound, “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of this compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Scientific Research Applications
Corrosion Control
3-(4-methoxyphenyl)-1H-indazole and its derivatives have been investigated for their corrosion inhibition properties. For instance, a study on the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in a hydrochloric acid medium found that this compound can significantly inhibit acidic corrosion even at low concentrations. This highlights its potential as a corrosion inhibitor in industrial applications (Bentiss et al., 2009).
Electronic and Optical Materials
Indazole-based materials, including those with methoxy-substituted derivatives, have shown promise in the field of electronic and optical materials. A study on the synthesis and properties of new indazole-based electroactive materials revealed that these compounds exhibit high thermal stability and electrochemical stability, making them suitable for use in electronic devices (Cekaviciute et al., 2012).
Synthesis of Novel Compounds
The synthesis of novel indazole derivatives has been a focus of research, with applications in various fields. For example, a study reported the synthesis of a new derivative of indazole, which could have diverse applications due to the pharmacological activities associated with indazole derivatives (Hariyanti et al., 2020).
Antiproliferative Activity
Indazole derivatives, including those with a methoxyphenyl component, have been studied for their antiproliferative activities against cancer cells. A study on the synthesis and crystal structure of a specific compound with a methoxyphenyl component showed significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of compounds based on indazole derivatives. A study on the synthesis and antimicrobial activity of hydrazides and ylidenhydrazides of certain indazole-based compounds demonstrated significant antimicrobial activity, suggesting potential applications in pharmaceuticals (Samelyuk & Kaplaushenko, 2013).
Future Directions
A new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach. The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation). The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxyphenyl)-1H-indazole is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
This compound interacts with its target, STAT3, by inhibiting its activation . This inhibition results in a decrease in pro-inflammatory responses, thereby reducing inflammation and the symptoms of diseases like rheumatoid arthritis .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling in murine macrophages and human synoviocytes, cells that play a crucial role in the pathogenesis of rheumatoid arthritis .
Pharmacokinetics
Similar compounds have shown rapid metabolism and wide tissue distribution
Result of Action
The inhibition of STAT3 activation by this compound leads to a reduction in pro-inflammatory responses . This can result in the alleviation of symptoms in diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSAORFPSSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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